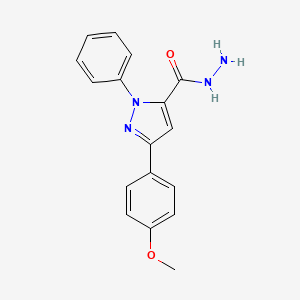

5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide

Description

5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide (CAS RN: 882221-70-7) is a pyrazole-based hydrazide derivative characterized by a pyrazole core substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a hydrazide moiety at position 2. Its structure combines aromatic and heterocyclic components, making it a versatile scaffold for chemical modifications and biological applications. The compound is commercially available through suppliers such as Santa Cruz Biotechnology (sc-350108, $334/g) and CymitQuimica (CAS: 1696361-54-2) .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-2-phenylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-23-14-9-7-12(8-10-14)15-11-16(17(22)19-18)21(20-15)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBDXKLIFRIOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazoles or phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

The pyrazole scaffold, including derivatives like 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide, has been extensively studied for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit activity against a range of pathogens, including Gram-positive bacteria and fungi.

Case Study:

A study demonstrated that various pyrazole derivatives showed promising antimicrobial activity against multidrug-resistant strains, such as Staphylococcus aureus and Candida auris. The compound's structure was found to influence its efficacy, suggesting that modifications could enhance its antimicrobial potency .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives possess anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes and reduction of pro-inflammatory cytokines.

Case Study:

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity in animal models. The results showed significant reductions in paw edema, indicating potential therapeutic applications for inflammatory disorders .

Anticancer Potential

The anticancer properties of pyrazole derivatives have garnered considerable attention. Studies have shown that compounds like 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Case Study:

A recent investigation into the anticancer effects of various pyrazole derivatives revealed that certain modifications to the hydrazide structure enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study highlighted the importance of structural optimization in developing effective anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide | A549 | 10 | |

| 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide | MCF7 | 15 |

Material Science Applications

Beyond biological applications, pyrazole derivatives have found utility in material science, particularly in the development of organic semiconductors and sensors.

Case Study:

Research has explored the use of pyrazole-based materials in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide into polymer matrices has shown enhanced charge transport characteristics, making it a candidate for future electronic applications .

Mécanisme D'action

The mechanism by which 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Pyrazole vs. Thiazole Cores: Thiazole-based hydrazides (e.g., 3-MTPH, 4-MTPH) exhibit strong corrosion inhibition due to electron-rich sulfur atoms enhancing metal surface adsorption .

- Hydrazide Modifications : Benzylidene-hydrazide derivatives (e.g., 305355-77-5) introduce conjugated systems that could improve binding to biological targets, as seen in MAO-B inhibitors (e.g., hydrazones in ) .

Key Observations :

- The target compound’s synthesis (45% yield) uses hydrazine hydrate, a common reagent for hydrazide formation, but yields are lower compared to thiosemicarbazides (88–95%) due to competing side reactions .

- Alkaline ring closure (e.g., triazole formation) and cyclization methods (e.g., pyridazinones) demonstrate the versatility of hydrazide intermediates in generating diverse heterocycles .

Key Observations :

- Pyrazole derivatives with antipyretic and anti-inflammatory activities () highlight the therapeutic relevance of the core structure .

Activité Biologique

5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide, with the molecular formula and a molecular weight of 308.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide typically involves the reaction of appropriate hydrazines with pyrazole derivatives under controlled conditions. The compound can be synthesized through various methods, including one-pot reactions and multi-step synthetic pathways that utilize arylhydrazines as key intermediates .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells revealed that certain structural modifications can enhance cytotoxicity. For example, compounds with specific substitutions on the phenyl ring showed improved activity compared to the parent compound .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Substitution | A549 Cell Viability (%) | Cytotoxicity |

|---|---|---|---|

| 5 | 4-Chlorophenyl | 64 | Moderate |

| 6 | 4-Bromophenyl | 61 | High |

| 8 | 4-Dimethylamino | Significant reduction | High |

| 9 | 4-Methoxy | Moderate reduction | Moderate |

The incorporation of a methoxy group was found to ameliorate anticancer activity, while di- and trimethoxy substitutions resulted in a significant loss of activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. However, studies indicate limited effectiveness against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL for many tested strains . Notably, while some derivatives showed promise against multidrug-resistant strains of Staphylococcus aureus, the overall antimicrobial efficacy was variable and dependent on structural modifications.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <64 | Moderate |

| Klebsiella pneumoniae | >64 | None |

| Escherichia coli | >64 | None |

| Pseudomonas aeruginosa | >64 | None |

Case Studies

- Study on Anticancer Properties : A study investigated the effects of several pyrazole derivatives on A549 cells. The results indicated that certain substitutions led to enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .

- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of pyrazole derivatives against clinically significant pathogens, revealing that while some compounds exhibited activity against resistant strains, many were ineffective against Gram-negative bacteria .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-(4-Methoxy-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid hydrazide?

Answer:

The compound is typically synthesized via condensation of hydrazine hydrate with a pyrazole-carbaldehyde precursor under reflux conditions. For example, Aly et al. demonstrated that hydrazine hydrate in ethanol with acetic acid at reflux yields pyrazolo[3,4-c]pyrazole derivatives . A related method involves reacting (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine derivatives in ethanol to form pyrazoline intermediates, which are further functionalized . Key steps include TLC monitoring, solvent evaporation under vacuum, and recrystallization for purification .

Basic: What spectroscopic and crystallographic methods are used to characterize this hydrazide?

Answer:

Structural confirmation relies on 1H/13C NMR (to identify methoxy, phenyl, and hydrazide protons), IR (to confirm carbonyl and N-H stretches), and X-ray crystallography . For instance, the crystal structure of a closely related pyrazole derivative was resolved via X-ray diffraction, revealing dihedral angles between aromatic rings and hydrogen-bonding networks critical for stability . Elemental analysis and mass spectrometry further validate purity and molecular weight .

Advanced: How do reaction conditions (e.g., temperature, catalysts) influence regioselectivity or byproduct formation during synthesis?

Answer:

Regioselectivity is highly condition-dependent. For example:

- Temperature : Refluxing 5-azido-pyrazole-carbaldehyde with hydrazine yields pyrazolo[3,4-c]pyrazole, while room-temperature reactions produce amine-substituted analogs .

- Catalysts : Iodine promotes cyclization via radical pathways, altering product distribution .

- Solvent polarity : Polar solvents (e.g., acetic acid) favor protonation of intermediates, steering reactions toward specific tautomers .

Contradictions in literature data often arise from these variables, necessitating kinetic vs. thermodynamic control studies .

Advanced: What strategies enable functionalization of the hydrazide moiety for structure-activity relationship (SAR) studies?

Answer:

- Acid chloride formation : Reacting the carboxylic acid with thionyl chloride generates an acid chloride, which undergoes nucleophilic substitution with amines or alcohols to yield amides or esters .

- Cyclization : Treating hydrazides with aldehydes or ketones forms pyrazolines or pyridazinones, as seen in heterocyclic ring-closure reactions .

- Derivatization : Introducing electron-withdrawing groups (e.g., nitro, chloro) at specific positions modulates bioactivity, as demonstrated in anticonvulsant studies .

Advanced: How can researchers resolve discrepancies in reported pharmacological activity data?

Answer:

Discrepancies often stem from:

- Purity : Impurities from incomplete recrystallization or side reactions (e.g., shows unexpected pyrazole-thiadiazole hybrids from competing pathways) .

- Bioassay variability : Standardize models (e.g., maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) for anticonvulsant activity) and control batches using HPLC-validated purity .

- Structural analogs : Subtle differences in substituents (e.g., 4-methoxy vs. 4-chloro phenyl) drastically alter activity, requiring comparative SAR tables .

Basic: What role does this hydrazide play in heterocyclic chemistry?

Answer:

It serves as a versatile precursor for:

- Pyrazolines : Cyclization with aldehydes yields fused systems like pyrazolo[3,4-c]pyrazoles .

- Thiadiazoles : Reaction with thiophene derivatives forms bioactive hybrids (e.g., 5-cyano-1,2,4-thiadiazoles) .

- Amides/esters : Schotten-Baumann reactions with nucleophiles generate libraries for antimicrobial screening .

Advanced: What analytical challenges arise when quantifying this compound in biological matrices?

Answer:

- Matrix interference : Co-eluting metabolites in plasma require SPE orLLE cleanup before HPLC-UV/MS analysis .

- Degradation : Hydrazides are prone to hydrolysis; stabilize samples with low-temperature storage and pH buffers.

- Validation : Follow ICH guidelines for LOD, LOQ, and recovery rates, referencing published protocols for related hydrazides .

Advanced: How are computational methods (e.g., DFT, molecular docking) applied to study this compound?

Answer:

- DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends, such as preferential nucleophilic attack at the carbonyl group .

- Docking : Screens against target proteins (e.g., GABA receptors for anticonvulsant activity) to prioritize synthetic targets .

- MD simulations : Assess stability of hydrazide-protein complexes, guiding SAR refinements .

Basic: What solvents and catalysts are optimal for large-scale synthesis?

Answer:

- Solvents : Ethanol (reflux) or glacial acetic acid (for acid-catalyzed cyclization) .

- Catalysts : Iodine (for radical-mediated cyclization) or p-toluenesulfonic acid (for dehydrative coupling) .

- Workup : Use aqueous NaHCO3 to neutralize excess acid and dichloromethane for extraction .

Advanced: How does substituent variation on the phenyl rings affect bioactivity?

Answer:

- 4-Methoxy group : Enhances lipophilicity and CNS penetration, critical for anticonvulsant efficacy .

- Thiophene substitution : Increases antibacterial potency by improving membrane interaction .

- Electron-withdrawing groups (e.g., -NO2) : Reduce metabolic stability but improve target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.